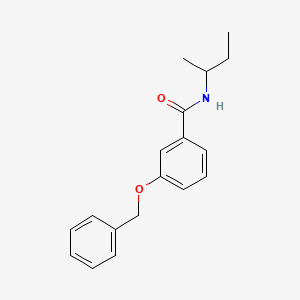
3-(benzyloxy)-N-(sec-butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-N-(sec-butyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a benzyloxy group at the 3-position and a sec-butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(sec-butyl)benzamide typically involves the following steps:
Preparation of 3-(benzyloxy)benzoic acid: This can be achieved by the benzyloxylation of 3-hydroxybenzoic acid using benzyl bromide in the presence of a base such as potassium carbonate.
Conversion to 3-(benzyloxy)benzoyl chloride: The 3-(benzyloxy)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Formation of this compound: The final step involves the reaction of 3-(benzyloxy)benzoyl chloride with sec-butylamine in the presence of a base like triethylamine to yield the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(sec-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(benzoyloxy)-N-(sec-butyl)benzamide.
Reduction: Formation of 3-(benzyloxy)-N-(sec-butyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe to study the interactions of benzamide derivatives with enzymes or receptors.
Industrial Applications: Potential use in the development of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(sec-butyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and sec-butyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-(tert-butyl)benzamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.
3-(benzyloxy)-N-(methyl)benzamide: Similar structure but with a methyl group instead of a sec-butyl group.
3-(benzyloxy)-N-(ethyl)benzamide: Similar structure but with an ethyl group instead of a sec-butyl group.
Uniqueness
3-(benzyloxy)-N-(sec-butyl)benzamide is unique due to the presence of the sec-butyl group, which can impart different steric and electronic properties compared to other alkyl groups. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a distinct compound for various applications.
Properties
IUPAC Name |
N-butan-2-yl-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14(2)19-18(20)16-10-7-11-17(12-16)21-13-15-8-5-4-6-9-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZYATNIJVHBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














